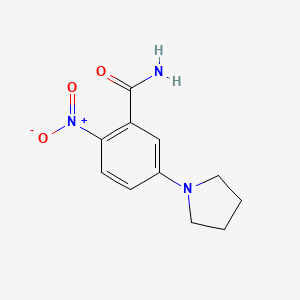

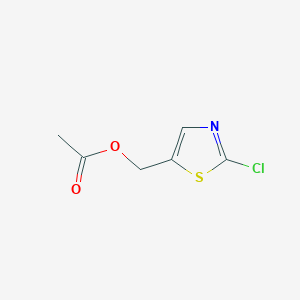

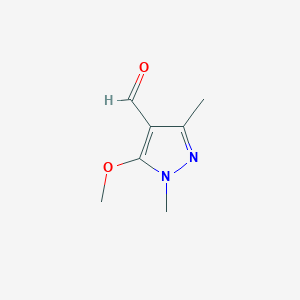

2-Nitro-5-(1-pyrrolidinyl)benzenecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Nitro-5-(1-pyrrolidinyl)benzenecarboxamide is a chemical compound that is related to various research areas, including the study of nicotinamide metabolites, ligand chemistry, and organic synthesis. Although the provided papers do not directly discuss this compound, they provide insights into related compounds and reactions that can help understand the chemistry of similar nitro-substituted benzamides and pyridine derivatives.

Synthesis Analysis

The synthesis of related compounds involves the use of aminopyridines and nitroolefins, as described in the Ce(iii)-catalyzed synthesis of pyridyl benzamides . This method is efficient and does not require external oxidants, with water serving as the source of the carbonyl oxygen atom in the amide formation. The synthesis of N-(2-benzamide)pyridine-2'-carboxamide, a ligand with potential similarities to 2-Nitro-5-(1-pyrrolidinyl)benzenecarboxamide, involves coordination chemistry and can result in various metal complexes .

Molecular Structure Analysis

The molecular structure of related compounds can be complex, as seen in the co-crystal structure of a dipyridinium dication with 2,6-dinitrobenzoate . The structure of these compounds often features significant dihedral angles between different parts of the molecule, which can affect their reactivity and interaction with other molecules. The molecular structure can be elucidated using spectroscopic methods, such as 1H-NMR, as well as X-ray structural analysis .

Chemical Reactions Analysis

The chemical reactions involving nitro-substituted benzamides and pyridine derivatives can lead to various products depending on the reaction conditions. For example, the thermolysis of N-(1-pyridinio)-2-nitroanilides results in the formation of 1,2-bis[(Z)-(2′-nitrophenyl)-ONN-azoxy]benzenes rather than triaziridines . The reduction of substituted nitrosobenzenes by dihydropyridine derivatives can yield hydroxylamine or azoxybenzene, with the product distribution influenced by the stoichiometry of the reactants .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds like 2-Nitro-5-(1-pyrrolidinyl)benzenecarboxamide can be inferred from related studies. For instance, the micro-determination of nicotinamide and its metabolites using high-performance liquid chromatography indicates the importance of analytical techniques in characterizing such compounds . The thermal methods and variable-temperature magnetic susceptibilities used in the characterization of metal complexes of N-(2-benzamide)pyridine-2'-carboxamide provide insights into the thermal stability and magnetic properties of these compounds .

科学的研究の応用

Supramolecular Chemistry and Nanotechnology

Benzene-1,3,5-tricarboxamide derivatives, owing to their simple structure and ability to self-assemble into one-dimensional nanometer-sized structures, are crucial in nanotechnology and polymer processing. Their self-assembly, stabilized by threefold H-bonding, highlights their potential in designing novel nanomaterials and biomedical applications (Cantekin, de Greef, & Palmans, 2012).

Photon-based Electronics

Ortho-nitrobenzylpyridines exhibit photochromic activity, making them valuable for photon-based electronics. Their structural and spectroscopic characteristics suggest potential in developing light-sensitive materials, underscoring the relevance of nitro-substituted compounds in advanced materials science (Naumov, 2006).

Anticorrosive Materials

Quinoline derivatives, including those with nitro substituents, are recognized for their effectiveness against metallic corrosion. Their high electron density and ability to form stable chelating complexes with metal surfaces through coordination bonding make them essential in the development of anticorrosive materials (Verma, Quraishi, & Ebenso, 2020).

Drug Discovery

The pyrrolidine ring, often featured in compounds like 2-Nitro-5-(1-pyrrolidinyl)benzenecarboxamide, is a common scaffold in medicinal chemistry. It is valued for its stereochemistry and ability to explore pharmacophore space efficiently. Pyrrolidine-containing compounds are explored for various therapeutic applications, including anticancer, antimicrobial, and antiviral drugs, showcasing the versatility of this structural motif in drug discovery (Li Petri et al., 2021).

特性

IUPAC Name |

2-nitro-5-pyrrolidin-1-ylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O3/c12-11(15)9-7-8(13-5-1-2-6-13)3-4-10(9)14(16)17/h3-4,7H,1-2,5-6H2,(H2,12,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAZGZPUPRNPHNJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC(=C(C=C2)[N+](=O)[O-])C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60377482 |

Source

|

| Record name | 2-nitro-5-(1-pyrrolidinyl)benzenecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Nitro-5-(1-pyrrolidinyl)benzenecarboxamide | |

CAS RN |

299897-90-8 |

Source

|

| Record name | 2-nitro-5-(1-pyrrolidinyl)benzenecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2,3-Dichloro-4-(ethylsulfanyl)phenyl]-1-ethanone](/img/structure/B1303813.png)

![1-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-1-ethanone](/img/structure/B1303814.png)

![3-[(Tert-butoxycarbonyl)amino]-3-(4-ethoxyphenyl)propanoic acid](/img/structure/B1303822.png)

![4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)benzaldehyde](/img/structure/B1303836.png)